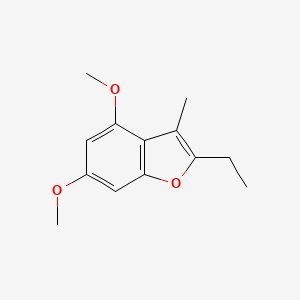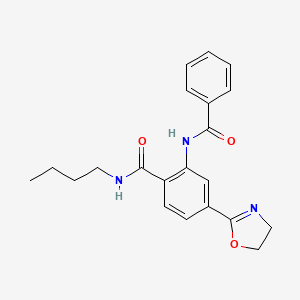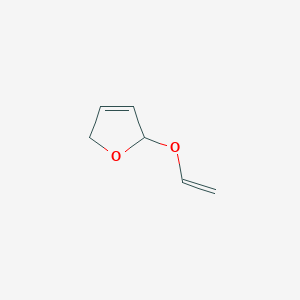
N-(Di(pyrrolidin-1-yl)phosphoryl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Di(pyrrolidin-1-yl)phosphoryl)benzamide is a chemical compound that features a benzamide group bonded to a phosphoryl group, which is further substituted with two pyrrolidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Di(pyrrolidin-1-yl)phosphoryl)benzamide typically involves the reaction of benzoyl chloride with di(pyrrolidin-1-yl)phosphoryl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(Di(pyrrolidin-1-yl)phosphoryl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine rings can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of phosphoryl derivatives with higher oxidation states.
Reduction: Formation of reduced benzamide derivatives.
Substitution: Formation of substituted benzamide derivatives with different functional groups replacing the pyrrolidine rings.
科学的研究の応用
N-(Di(pyrrolidin-1-yl)phosphoryl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of N-(Di(pyrrolidin-1-yl)phosphoryl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phosphoryl group plays a crucial role in these interactions, often forming hydrogen bonds or coordinating with metal ions. The pyrrolidine rings contribute to the compound’s overall stability and binding affinity.
類似化合物との比較
Similar Compounds
- N-(Di(pyrrolidin-1-yl)phosphoryl)acetamide
- N-(Di(pyrrolidin-1-yl)phosphoryl)propionamide
- N-(Di(pyrrolidin-1-yl)phosphoryl)butyramide
Uniqueness
N-(Di(pyrrolidin-1-yl)phosphoryl)benzamide is unique due to the presence of the benzamide group, which imparts distinct chemical and biological properties compared to its acetamide, propionamide, and butyramide counterparts. The benzamide group enhances the compound’s ability to interact with aromatic systems and provides additional sites for functionalization, making it a versatile molecule for various applications.
特性
CAS番号 |
512841-99-5 |
|---|---|
分子式 |
C15H22N3O2P |
分子量 |
307.33 g/mol |
IUPAC名 |
N-dipyrrolidin-1-ylphosphorylbenzamide |
InChI |
InChI=1S/C15H22N3O2P/c19-15(14-8-2-1-3-9-14)16-21(20,17-10-4-5-11-17)18-12-6-7-13-18/h1-3,8-9H,4-7,10-13H2,(H,16,19,20) |
InChIキー |
YALHASWSWLZFPY-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)P(=O)(NC(=O)C2=CC=CC=C2)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzo[d]oxazol-2-yl(phenyl)methyl ethylcarbamate](/img/structure/B12900204.png)









![4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12900268.png)

